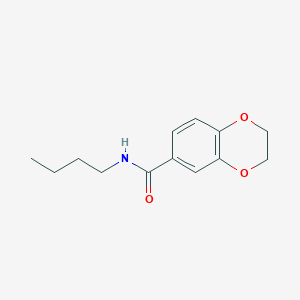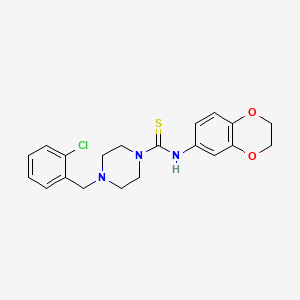![molecular formula C17H19BrN2O B4777465 N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4777465.png)
N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea, also known as BDEU, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of urea derivatives and is commonly used as a tool for studying the mechanism of action and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve function. By inhibiting these enzymes, N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea can increase the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for various diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea in lab experiments include its high purity and stability, which makes it a reliable tool for studying the mechanism of action and physiological effects of various compounds. However, the limitations of using N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea include its high cost and limited availability, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several future directions for the use of N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's and Parkinson's disease. N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial for these diseases. Another potential application is in the development of new pesticides and insecticides. N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been shown to be effective against various insects, and could be used as a template for the development of new compounds with improved efficacy and safety.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been used extensively in scientific research as a tool for studying the mechanism of action and physiological effects of various compounds. It has been used as a reference compound for testing the activity of various compounds against enzymes such as acetylcholinesterase and butyrylcholinesterase. N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has also been used as a model compound for studying the interaction of compounds with biological membranes.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-11-8-9-14(10-12(11)2)13(3)19-17(21)20-16-7-5-4-6-15(16)18/h4-10,13H,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKKKUBDZMOCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4777388.png)

![2,2-dichloro-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4777398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4777399.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)
![N-butyl-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4777419.png)
![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4777433.png)
![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777448.png)
![2-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777449.png)
![N-[4-(acetylamino)phenyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4777457.png)
![methyl 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4777473.png)
![N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(1H-indazol-1-yl)-1-propanamine](/img/structure/B4777483.png)
![methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4777485.png)